Glycine, 2-phenyl-, nonyl ester, hydrochloride, D,L-

Description

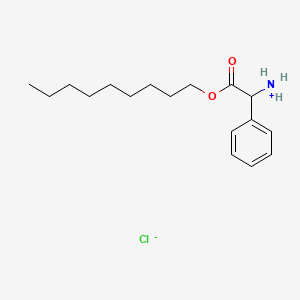

Glycine, 2-phenyl-, nonyl ester, hydrochloride, D,L- is a synthetic glycine derivative characterized by a phenyl group at the 2-position of the glycine backbone, a nonyl ester moiety, and a hydrochloride salt in the racemic (D,L-) form. This compound combines the structural features of glycine—a non-essential amino acid—with modifications that enhance its lipophilicity and stability. The hydrochloride salt improves crystallinity and shelf stability, making it suitable for pharmaceutical or industrial applications .

Properties

CAS No. |

69357-14-8 |

|---|---|

Molecular Formula |

C17H28ClNO2 |

Molecular Weight |

313.9 g/mol |

IUPAC Name |

(2-nonoxy-2-oxo-1-phenylethyl)azanium;chloride |

InChI |

InChI=1S/C17H27NO2.ClH/c1-2-3-4-5-6-7-11-14-20-17(19)16(18)15-12-9-8-10-13-15;/h8-10,12-13,16H,2-7,11,14,18H2,1H3;1H |

InChI Key |

LJTBVZHFFOKABP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Esterification of Phenylglycine with Nonyl Alcohol

The key step in the synthesis is the esterification of 2-amino-2-phenylacetic acid (phenylglycine) with nonanol (nonyl alcohol) to form the nonyl ester. This is typically carried out through acid-catalyzed esterification or by using activated ester intermediates.

Acid-Catalyzed Esterification: Phenylglycine is reacted with nonanol in the presence of strong acids such as thionyl chloride or hydrochloric acid to promote ester formation. For example, methyl esters of phenylglycine have been prepared by reacting phenylglycine with methanol and thionyl chloride under controlled temperature conditions (55–60°C) with subsequent reflux and vacuum azeotropic distillation to remove excess methanol and drive the reaction forward.

Use of Thionyl Chloride: Thionyl chloride acts both as a dehydrating agent and an acid catalyst, converting the carboxylic acid group into an acid chloride intermediate, which then reacts with nonanol to form the ester. The reaction is typically performed in a four-neck flask with controlled temperature and slow addition of thionyl chloride to maintain reaction conditions and prevent side reactions.

Formation of Hydrochloride Salt

After esterification, the free amino group is protonated by hydrochloric acid to form the hydrochloride salt, which improves the compound's stability and solubility.

Hydrochloride Salt Formation: The ester is treated with hydrochloric acid either during or after the esterification step. Hydrolysis under acidic conditions (e.g., 6N HCl reflux) is used to obtain the hydrochloride salt without racemization of the chiral center.

Crystallization and Purification: The hydrochloride salt is crystallized by cooling the reaction mixture to approximately 15°C, followed by filtration and washing with cold methanol to remove impurities. Drying under vacuum at 55°C yields the purified crystalline hydrochloride salt of the glycine, 2-phenyl-, nonyl ester, D,L-.

Alternative Synthetic Routes: N-Alkylation and Phosphonate Chemistry

N-Alkylation of Amino Acids: Another approach involves N-alkylation of glycine derivatives with long-chain alkyl groups, including nonyl chains. This method uses unprotected amino acids reacted with alkyl halides under basic conditions, yielding N,N-dialkylated products with high yields (up to 91% for N,N-di-nonyl-glycine). This method can be adapted for the preparation of nonyl esters by selective mono-alkylation.

Phosphonate Ester Synthesis: While less directly related, methodologies involving amino acid methyl ester hydrochlorides neutralized with organic bases (e.g., triethylamine) facilitate the synthesis of amino acid derivatives with various ester groups. These approaches highlight the importance of controlling solubility and reactivity during synthesis.

Detailed Reaction Conditions and Yields

*Yield estimates are based on analogous esterification reactions of phenylglycine derivatives.

Research Findings and Analysis

Racemization Control: Hydrolysis and esterification reactions conducted under acidic conditions at controlled temperatures (10–200°C, typically near boiling) minimize racemization of the chiral center, preserving optical purity.

Solubility Considerations: Amino acid methyl ester hydrochlorides show limited solubility in organic solvents, but neutralization with organic bases like triethylamine improves solubility, facilitating reactions such as N-phosphorylation or esterification.

Purification Techniques: Vacuum azeotropic distillation and crystallization under controlled temperature are critical to obtaining high-purity hydrochloride salts. Column chromatography is used for purification of N-alkylated derivatives.

Yield Optimization: Slow addition of reagents (e.g., thionyl chloride) and maintaining reaction temperature within narrow ranges (55–60°C) optimize yield and product quality.

Chemical Reactions Analysis

Types of Reactions: (2-nonoxy-2-oxo-1-phenylethyl)azanium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

Glycine derivatives are pivotal in the synthesis of bioactive compounds. The hydrochloride form of glycine esters is particularly useful in:

- Peptide Synthesis : The compound serves as a building block for peptide synthesis due to its amino acid structure. It can be utilized in solid-phase peptide synthesis protocols, allowing for the efficient assembly of peptides with specific sequences and functionalities .

- Drug Development : Research indicates that derivatives of glycine can act as ligands for various receptors, including cannabinoid receptors. The bivalent ligands derived from glycine methyl ester hydrochloride have shown potential in enhancing the affinity and selectivity for these receptors .

Cosmetic Formulation

The application of glycine esters in cosmetic formulations is significant due to their emulsifying and stabilizing properties:

- Emulsifiers : Glycine esters can be incorporated into emulsions to enhance stability and texture. Their ability to interact with both oil and water phases makes them effective in creating stable formulations .

- Moisturizing Agents : Studies have demonstrated that formulations containing glycine derivatives exhibit improved moisturizing properties on the skin. This is particularly beneficial in developing products aimed at skin hydration and repair .

Polymer Science

In polymer chemistry, glycine esters are explored for their potential as:

- Rheology Modifiers : The incorporation of glycine-based polymers can modify the viscosity and flow properties of cosmetic products, enhancing sensory attributes such as spreadability and absorption .

- Film Formers : Glycine derivatives can be used to create films that provide protective barriers on the skin, which is advantageous in topical applications .

Case Study 1: Peptide Synthesis

A study demonstrated the use of glycine methyl ester hydrochloride in synthesizing a series of peptides that exhibited high biological activity against specific cancer cell lines. The efficiency of peptide assembly was attributed to the unique reactivity of the glycine derivative during coupling reactions .

Case Study 2: Cosmetic Formulation Development

In a formulation study involving a new moisturizing cream, researchers utilized glycine esters as emulsifiers. The resulting product showed significant improvements in skin hydration levels compared to control formulations lacking glycine derivatives. Sensory evaluations indicated a favorable consumer response due to the creamy texture and moisturizing effect .

Mechanism of Action

The mechanism of action of (2-nonoxy-2-oxo-1-phenylethyl)azanium chloride involves its interaction with molecular targets such as enzymes or receptors. The phenyl group and oxo group play a crucial role in its binding affinity and activity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural analogs include glycine esters with varying alkyl chains and substituents. A comparative analysis is outlined below:

| Compound Name | Alkyl Chain/Substituent | Molecular Formula (Est.) | Key Properties |

|---|---|---|---|

| Glycine, 2-phenyl-, nonyl ester, HCl | Nonyl (C₉H₁₉), Phenyl | C₁₇H₂₆ClNO₂ | Moderate lipophilicity; enhanced membrane permeability due to nonyl chain. |

| Glycine ethyl ester hydrochloride | Ethyl (C₂H₅) | C₄H₁₀ClNO₂ | High polarity; water-soluble; used in protein carboxyl-footprinting studies. |

| Glycine lauryl ester hydrochloride | Lauryl (C₁₂H₂₅) | C₁₄H₃₀ClNO₂ | Highly lipophilic; surfactant-like properties; potential use in emulsions. |

| Glycine tert-butyl ester hydrochloride | tert-Butyl (C₄H₉) | C₆H₁₄ClNO₂ | Steric hindrance from branched chain; reduced hydrolysis rate. |

Key Observations :

- Solubility: Shorter alkyl chains (e.g., ethyl) increase water solubility, while longer chains (e.g., lauryl, nonyl) enhance lipid solubility .

- Stability : Hydrochloride salts improve stability across all analogs. Branched esters (e.g., tert-butyl) exhibit slower hydrolysis compared to linear chains .

Stability and Hydrolysis

Biological Activity

Glycine, 2-phenyl-, nonyl ester, hydrochloride, D,L- is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its mechanisms of action and therapeutic applications.

- Molecular Formula : C₁₅H₃₁ClN₁O₂

- Molecular Weight : 288.88 g/mol

- Structure : The compound consists of a glycine backbone modified with a phenyl group and a nonyl ester, which may influence its bioactivity.

The biological activity of glycine derivatives often involves interactions with glycine receptors (GlyRs) and glycine transporters (GlyTs). Research indicates that compounds similar to glycine can act as positive allosteric modulators of GlyRs, enhancing glycinergic neurotransmission.

Positive Allosteric Modulation

Recent studies have shown that certain phenylene-containing N-acyl amino acids can significantly potentiate the activation of GlyRs. For instance, compounds with structural similarities to glycine have demonstrated enhanced efficacy in modulating GlyT2 and GlyRs, suggesting that the incorporation of aromatic groups can improve their pharmacological profile .

Biological Activity Overview

Anticancer Activity

A study investigating the anticancer properties of related compounds found that modifications in the amino acid structure could significantly alter cytotoxicity. For instance, compounds with a phenyl group showed enhanced activity against leukemia cells compared to simpler derivatives . The study reported LC50 values indicating that these compounds were effective at low concentrations.

Neuropharmacological Effects

Research on N-acyl amino acids has highlighted their role as dual-action modulators affecting both GlyT2 and GlyRs. The most effective compound in this category was shown to enhance glycinergic signaling significantly while inhibiting the uptake of glycine, suggesting potential applications in treating chronic pain without the side effects associated with opioids .

Q & A

Basic: What are the optimal synthetic conditions for Glycine, 2-phenyl-, nonyl ester, hydrochloride, D,L- to maximize yield and purity?

Methodological Answer:

The synthesis of glycine ester hydrochlorides typically involves reacting glycine derivatives with alcohols under acidic conditions. For nonyl ester formation, using 96% alcohol saturated with HCl is critical, as lower alcohol concentrations reduce yield and purity due to incomplete esterification and hydrolysis . For example, glycine ethyl ester hydrochloride synthesis achieved optimal yields (~80-90%) with 96% ethanol and HCl gas, while diluted ethanol led to 8-10% lower yields . Similar conditions can be extrapolated for nonyl esters, though longer-chain alcohols may require extended reaction times. Post-synthesis, recrystallization in anhydrous solvents (e.g., ethanol-ether mixtures) improves purity.

Basic: Which analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the esterification (e.g., nonyl chain integration) and phenyl group substitution. For example, glycine ethyl ester hydrochloride derivatives show characteristic shifts for ester carbonyl (~170 ppm in ¹³C NMR) and aromatic protons (~7.3 ppm in ¹H NMR) .

- Infrared (IR) Spectroscopy: Ester C=O stretches (~1740 cm⁻¹) and NH₃⁺ vibrations (~2100 cm⁻¹) confirm HCl salt formation .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., 254 nm) monitors purity, particularly for detecting hydrolyzed byproducts (e.g., free glycine) .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

Contradictions often arise from:

- Racemic Mixture Complexity: The D,L-form may produce split peaks or broad resonances in NMR. Using chiral columns (e.g., polysaccharide-based) in HPLC or polarimetry can distinguish enantiomers .

- Solvent Artifacts: Residual solvents (e.g., ethanol, HCl) may obscure signals. Lyophilization or drying under vacuum ensures solvent-free samples .

- Dynamic Processes: Rotameric equilibria in esters can cause unexpected splitting. Variable-temperature NMR (e.g., 25°C to -40°C) stabilizes conformers for clearer spectra .

Advanced: What strategies enable stereochemical analysis of the racemic D,L-mixture?

Methodological Answer:

- Chiral Chromatography: Use columns like Chiralpak IG or OD-H with hexane/isopropanol mobile phases to separate enantiomers. For example, D-(-)-2-phenylglycine derivatives were resolved using similar methods .

- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, enabling kinetic resolution .

- X-ray Crystallography: Co-crystallization with chiral resolving agents (e.g., tartaric acid) provides absolute configuration data .

Advanced: How does the nonyl ester chain length influence physicochemical properties compared to shorter-chain analogs?

Methodological Answer:

- Lipophilicity: Nonyl esters exhibit higher logP values than methyl/ethyl analogs, enhancing membrane permeability in biological assays. This is critical for designing prodrugs or CNS-targeted compounds .

- Crystallinity: Longer chains (e.g., nonyl) reduce crystallinity, favoring liquid crystalline phases under specific conditions, as observed in glycine nonyl ester triflate .

- Stability: Nonyl esters are more prone to hydrolysis in aqueous buffers than tert-butyl esters, requiring storage at -20°C under inert gas .

Basic: What are common intermediates in synthesizing this compound, and how are they monitored?

Methodological Answer:

- Key Intermediates:

- Reaction Monitoring: Thin-layer chromatography (TLC, silica gel, ethyl acetate/hexane 3:7) tracks esterification progress. Spots are visualized with ninhydrin (amines) or UV .

Advanced: What mechanistic insights exist regarding its interactions with biological targets?

Methodological Answer:

- Receptor Binding: Glycine derivatives act as neurotransmitter analogs. For example, N-benzylglycine ethyl ester modulates glycine receptors in the CNS, affecting chloride ion channels .

- Enzyme Inhibition: Esters with aromatic groups (e.g., 2-phenyl) may inhibit enzymes like carboxylases via competitive binding to active sites, as seen in EDC-mediated protein footprinting .

- Cellular Uptake: Nonyl esters enhance passive diffusion across lipid bilayers, which can be quantified using Caco-2 cell monolayers and LC-MS for permeability assays .

Basic: What are the best practices for handling and storage to ensure stability?

Methodological Answer:

- Storage: Store at -20°C in airtight, moisture-resistant containers under argon to prevent hydrolysis .

- Waste Management: Neutralize acidic waste with bicarbonate before disposal. Follow institutional protocols for halogenated organic waste .

- Safety: Use PPE (gloves, goggles) due to HCl release during decomposition. Emergency rinsing with water is required for skin/eye contact .

Advanced: How can researchers design derivatives to optimize bioactivity or stability?

Methodological Answer:

- Ester Modification: Replace nonyl with photo-labile (e.g., nitrobenzyl) or enzyme-cleavable (e.g., glycosyl) groups for targeted release .

- Salt Forms: Compare hydrochloride with triflate or tosylate salts for improved crystallinity or solubility .

- Pro-drug Strategies: Conjugate with targeting moieties (e.g., folate for cancer cells) via ester linkages, validated using in vitro cytotoxicity assays .

Advanced: What computational tools aid in predicting its behavior in complex systems?

Methodological Answer:

- Molecular Dynamics (MD): Simulate membrane interactions using GROMACS with lipid bilayer models to predict permeability .

- Docking Studies: Use AutoDock Vina to model binding to glycine receptors (PDB: 3JAD) and identify critical residues for mutagenesis .

- QSAR Models: Correlate ester chain length with logP or IC50 values using datasets from PubChem or NIST .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.